molecular formula C20H31ClN4O6 B4939290 H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl

H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl

Cat. No.: B4939290
M. Wt: 458.9 g/mol
InChI Key: OOADAXKXWKUUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMeHCl” is a synthetic peptide composed of the amino acids tyrosine, alanine, glycine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed under acidic conditions to yield the final peptide .

Industrial Production Methods

In an industrial setting, the production of “this compound” can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, allowing for the efficient and high-throughput synthesis of peptides. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of “H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The peptide can form hydrogen bonds and hydrophobic interactions with its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    H-DL-Tyr-DL-Ala-Gly-DL-Val-OH: Similar structure but lacks the methoxy group.

    H-DL-Tyr-DL-Ala-Gly-DL-Val-NH₂: Similar structure but has an amide group instead of a methoxy group.

    H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe: Similar structure but without the hydrochloride salt.

Uniqueness

“H-DL-Tyr-DL-Ala-Gly-DL-Val-OMe.HCl” is unique due to the presence of the methoxy group and the hydrochloride salt, which can influence its solubility, stability, and interactions with other molecules.

Properties

IUPAC Name

methyl 2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O6.ClH/c1-11(2)17(20(29)30-4)24-16(26)10-22-18(27)12(3)23-19(28)15(21)9-13-5-7-14(25)8-6-13;/h5-8,11-12,15,17,25H,9-10,21H2,1-4H3,(H,22,27)(H,23,28)(H,24,26);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOADAXKXWKUUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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